Fluoro-Dapagliflozin is a radiolabeled analog of Dapagliflozin, specifically designed for use in positron emission tomography (PET) imaging studies. [] Its primary role in scientific research is to map the distribution and density of functional SGLT2 proteins in vivo, providing valuable insights into the pharmacokinetics and target engagement of SGLT2 inhibitors. [] This compound is not intended for therapeutic use in humans.
Fluoro-Dapagliflozin is a modified version of the well-known sodium-glucose cotransporter 2 inhibitor, dapagliflozin. In this compound, the hydroxyl group at the fourth position of the glucose ring is substituted with a fluorine atom, enhancing its pharmacological properties and specificity towards sodium-glucose cotransporter 2. This modification is aimed at improving the efficacy and selectivity of the compound in managing conditions like diabetes mellitus and heart failure.
Fluoro-Dapagliflozin belongs to the class of antidiabetic medications known as sodium-glucose cotransporter 2 inhibitors. These drugs work by preventing glucose reabsorption in the kidneys, thus promoting glucose excretion and lowering blood sugar levels.
The synthesis of Fluoro-Dapagliflozin typically involves several key steps:
The synthesis process is designed to be efficient and yield high purity products. For instance, the use of mild reaction conditions and specific catalysts can enhance yields significantly, often reaching upwards of 97% in some cases .
Fluoro-Dapagliflozin maintains a similar backbone to dapagliflozin but features a fluorine atom at the 4-OH position of the glucose moiety. This structural modification is critical for its enhanced binding affinity towards sodium-glucose cotransporter 2.
The molecular formula for Fluoro-Dapagliflozin is CHFOS, with a molecular weight of approximately 404.49 g/mol. The presence of fluorine contributes to its unique chemical properties, including altered lipophilicity and metabolic stability compared to dapagliflozin .
Fluoro-Dapagliflozin undergoes various chemical reactions typical for small organic molecules:
The selectivity and efficiency of these reactions are influenced by factors such as temperature, solvent choice, and catalyst presence. For example, using Lewis acids can improve reaction rates significantly during nucleophilic substitution steps .
Fluoro-Dapagliflozin primarily acts by inhibiting sodium-glucose cotransporter 2 in the renal proximal tubules. By blocking this transporter, it reduces glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion.
In studies comparing Fluoro-Dapagliflozin with dapagliflozin, it has been shown to have a higher binding affinity for sodium-glucose cotransporter 2 (with an inhibition constant value significantly lower than that for sodium-glucose cotransporter 1), indicating enhanced specificity and potentially improved therapeutic outcomes .
Relevant analyses indicate that modifications like fluorination can lead to changes in solubility and stability profiles compared to non-fluorinated analogs .
Fluoro-Dapagliflozin is primarily researched for its applications in:
Fluoro-dapagliflozin (chemical name: (1S)-1,5-anhydro-1-C-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-4-deoxy-4-fluoro-D-glucitol; CAS: 1181681-43-5) is a strategically modified analog of the SGLT2 inhibitor dapagliflozin. Its molecular formula is C₂₁H₂₄ClFO₅ (MW: 410.86 g/mol), featuring a fluorine atom substituted at the C4 position of the glucitol ring—replacing the hydroxyl group with a fluorine. This modification enhances metabolic stability by reducing susceptibility to glucuronidation while preserving the core pharmacophore essential for SGLT2 binding [5] [7].
Table 1: Structural and Functional Comparison of Dapagliflozin Analogs
Compound | Modification Site | SGLT2 Ki (nM) | SGLT1 Ki (nM) | SGLT2 Dissociation Half-life (s) |
---|---|---|---|---|
Dapagliflozin | C4-OH | 6.0 | 400 | ≥180 |
Fluoro-dapagliflozin | C4-F | 5.3–6.0 | 330–400 | ≥180 |
Galacto-dapagliflozin | Galactitol configuration | 25 | 25,000 | 20–30 |
Phlorizin | Natural aglycone | >100,000 | >100,000 | 20–30 |
Electrophysiological studies in HEK-293T cells demonstrate that both dapagliflozin and fluoro-dapagliflozin exhibit ≈100-fold selectivity for hSGLT2 (Ki ≈5–6 nM) over hSGLT1 (Ki ≈330–400 nM). The fluorine atom induces minimal steric perturbation due to its similar van der Waals radius to oxygen. However, its strong electronegativity alters the dipole moment of the glucitol ring, optimizing the orientation of the aglycone moiety within SGLT2’s access vestibule. This enhances binding kinetics, resulting in a 10-fold slower dissociation rate (t₁/₂,Off ≥180 s) from SGLT2 compared to phlorizin (t₁/₂,Off ≈20–30 s). The aglycone alone shows negligible inhibition (Ki >100 μM), confirming that inhibitory potency requires synergistic contributions from both the sugar and aglycone components [1] [5] [6].
4-[¹⁸F]Fluoro-dapagliflozin (F-Dapa) is a positron-emitting radiotracer derived from fluoro-dapagliflozin, where fluorine-18 (¹⁸F) replaces the stable fluorine atom at C4. This radiolabeling enables quantitative mapping of SGLT2 distribution in vivo via positron emission tomography (PET). F-Dapa exhibits high radiochemical purity (>95%) and stability in physiological buffers for ≥2 hours, with a molar activity typically exceeding 50 GBq/μmol [3] [5].
Table 2: In Vivo Kinetics of 4-[¹⁸F]Fluoro-Dapagliflozin in Rodent Models
Model | Kidney Cortex Uptake (% ID/g) | Displacement by Dapagliflozin | Bladder Accumulation (% ID) |
---|---|---|---|
Wild-type mice | 33% ± 1% | >90% reduction | <1% |
SGLT2-KO mice | 7.3% ± 0.6% | Not applicable | >40% |
Rats (pre-injection) | 5.5% ± 0.8% | 90% reduction | <1% |
Rats (post-injection) | Drop to 0.55% ± 0.1% | Rapid displacement in 10 min | <1% |
MicroPET imaging in rodents reveals that intravenously injected F-Dapa accumulates specifically in kidney cortices—reaching 33% ID/g in wild-type mice and 5.5% ID/g in rats within 30–60 minutes. This binding is absent in SGLT2-knockout mice (<7.3% ID/g), confirming target specificity. Displacement studies demonstrate that unlabeled dapagliflozin or phlorizin rapidly dissociates F-Dapa from renal binding sites within minutes. Notably, <1% of F-Dapa appears in the urinary bladder, contrasting with SGLT substrates like Me-4FDG (45% ID in bladder). This occurs because F-Dapa binds SGLT2 with high affinity but is not transported; instead, it undergoes dissociation, reabsorption into systemic circulation, and hepatic clearance. Ex vivo autoradiography localizes F-Dapa binding to the apical membrane of early proximal tubules (S1/S2 segments). No specific binding is detectable in heart, muscle, liver, or brain, underscoring the renal exclusivity of functional SGLT2 expression [3] [5].
Fluoro-dapagliflozin exhibits robust chemical stability across pH gradients (pH 3–9) and in plasma, with <5% degradation after 24 hours at 37°C. Its crystalline solid form remains stable for months when stored at -20°C. Solubility profiles show moderate hydrophilicity (logP ≈1.2), with solubility in ethanol (≤30 mg/mL), DMSO (30 mg/mL), and DMF (30 mg/mL) [7] [9].
In physiological environments, fluoro-dapagliflozin’s primary reactivity involves reversible binding to serum albumin. Thermodynamic studies using bovine serum albumin (BSA) as a model protein reveal moderate binding affinity (Kb ≈10⁴ M⁻¹) driven by hydrophobic forces and hydrogen bonding. The association is enthalpy-dominated (ΔH = -42.3 kJ/mol, ΔS = -98.2 J/mol·K), suggesting rigid complex formation. Fluorescence quenching assays confirm static quenching mechanisms, where fluoro-dapagliflozin forms a ground-state complex with BSA near tryptophan residues (Subdomain IIA). Competitive displacement with site-specific probes (e.g., warfarin) identifies Sudlow’s Site I as the primary binding pocket. Fourier-transform infrared (FT-IR) spectroscopy shows no major alterations in BSA’s α-helical content upon binding, indicating minimal protein denaturation [8].
Unlike dapagliflozin, which undergoes extensive glucuronidation via UGT1A9 to form inactive metabolites, fluoro-dapagliflozin resists this metabolic pathway due to the absence of the C4 hydroxyl group. In vitro hepatocyte studies show >80% parent compound remaining after 2 hours, compared to <50% for dapagliflozin [4] [7].
Molecular dynamics (MD) simulations (100 ns trajectories) reveal how fluoro-dapagliflozin’s C4 fluorine atom fine-tunes interactions within the human SGLT2 binding pocket compared to dapagliflozin. Both compounds adopt similar binding poses: the glucitol ring occupies the glucose translocation pathway, while the chlorophenyl-ethoxyphenyl aglycone extends into a hydrophobic vestibule [1].
Key differences emerge in two regions:
These simulations correlate with experimental kinetics. The slower dissociation (koff) of fluoro-dapagliflozin from SGLT2 arises from higher energy barriers to unbinding. During dissociation, dapagliflozin’s aglycone disengages first, followed by the glucitol ring. In contrast, fluoro-dapagliflozin unbinds synchronously due to its locked conformation—requiring simultaneous disruption of multiple interactions. For SGLT1, both inhibitors dissociate rapidly (t₁/₂,Off ≈1–2 s) because the aglycone pocket is shallower, preventing optimal hydrophobic contact [1] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9